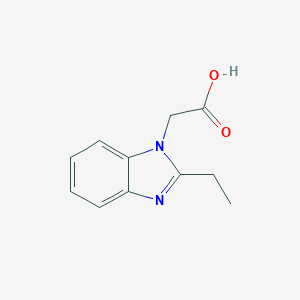

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

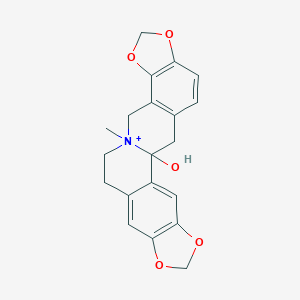

2-Ethyl-1H-benzimidazole-1-acetic Acid is a chemical compound with the CAS Number: 54980-96-0 and a molecular weight of 204.23 . It has a linear formula of C11H12N2O2 . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-Ethyl-1H-benzimidazole-1-acetic Acid, usually involves the construction of a benzene ring containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The molecular structure of 2-Ethyl-1H-benzimidazole-1-acetic Acid is represented by the formula C11H12N2O2 . The molecular weight of the compound is 204.23 .Physical And Chemical Properties Analysis

2-Ethyl-1H-benzimidazole-1-acetic Acid is a white to yellow solid . It has a molecular weight of 204.23 and a linear formula of C11H12N2O2 .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid derivatives have been explored for their antimicrobial and antifungal properties. Notably, some derivatives of this compound have demonstrated significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans and Aspergillus flavus. The effectiveness of these compounds in combatting such microbial strains highlights their potential in developing new antimicrobial agents (Salahuddin et al., 2017).

Chemical Properties and Biological Activities

Ethyl esters of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid and its variants have been synthesized and studied extensively. These studies delve into the chemical properties of these esters, such as hydrolysis, decarboxylation, and hydrazinolysis. Moreover, the biological activities of these compounds, including their fungicidal, antimicrobial, antiarrhythmic properties, and their influence on brain rhythmogenesis, have been a subject of research, underscoring the multifaceted potential of these compounds in therapeutic applications (Anisimova et al., 2011).

Antitubercular and Antimicrobial Activities

Research has been conducted on benzimidazole acetic acid derivatives to evaluate their antitubercular and antimicrobial activities. The synthesis of these derivatives and their subsequent biological screening revealed promising results, indicating their potential as antitubercular agents and their efficacy in antimicrobial applications. This positions these compounds as potential candidates for the development of new drugs targeting tuberculosis and microbial infections (Maste et al., 2011).

Synthesis and Immunotropic Activity

Further research into the derivatives of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid has led to the synthesis of compounds containing thietane cycles. These derivatives have been evaluated for their immunotropic activities, paving the way for potential applications in modulating immune responses and treating various immunological disorders (Khaliullin et al., 2004).

Propriétés

IUPAC Name |

2-(2-ethylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOOJAWBQBWGRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344132 |

Source

|

| Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

CAS RN |

54980-96-0 |

Source

|

| Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)

![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)